molecular formula C14H17N3O2 B7459102 N-(3-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(3-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B7459102
M. Wt: 259.30 g/mol
InChI Key: FQYCXYLCAUEFEX-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, commonly known as MTMP, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MTMP has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

MTMP has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. MTMP has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits analgesic effects by inhibiting the production of pain mediators such as bradykinin and histamine. MTMP has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.

Mechanism of Action

MTMP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. MTMP selectively inhibits the activity of COX-2, which is predominantly expressed in inflamed tissues and is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
MTMP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have a good safety profile with no significant toxic effects observed in animal studies. MTMP has been found to be well-tolerated in humans, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

MTMP has several advantages for lab experiments, including its ease of synthesis, good safety profile, and well-established pharmacological activities. However, the limitations of MTMP include its relatively low potency compared to other COX-2 inhibitors, and its limited solubility in aqueous solutions.

Future Directions

Future research on MTMP could focus on improving its potency and solubility, exploring its potential therapeutic applications in other disease conditions such as cancer and neurodegenerative disorders, and investigating its pharmacokinetic properties in humans. Additionally, the development of novel analogs of MTMP with improved pharmacological properties could be an interesting avenue for future research.

Synthesis Methods

MTMP can be synthesized by reacting 3-methoxybenzoyl chloride with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of triethylamine. The reaction yields MTMP as a white crystalline solid with a melting point of 136-138°C.

properties

IUPAC Name

N-(3-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-6-5-7-12(8-11)19-4/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYCXYLCAUEFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

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